molecular formula C19H31N3O6 B12512493 Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate

Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate

Cat. No.: B12512493
M. Wt: 397.5 g/mol
InChI Key: XGWSRLSPWIEMLQ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 1-[3-methyl-2-[[3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate . The name is constructed through the following hierarchical conventions:

  • Parent structure identification : The pyrrolidine-2-carboxylate moiety serves as the core heterocyclic system.
  • Substituent prioritization : The 1-position of pyrrolidine is substituted with a pentanoyl group, which itself bears a 3-methyl branch and an amide linkage.
  • Epoxide functional group specification : The oxirane (epoxide) ring at the 2-position of the pentanoyl chain is substituted with a propylcarbamoyl group (-NHC(O)CH2CH2CH3).
  • Esterification : The terminal carboxyl group of pyrrolidine is esterified with a methyl group.

The systematic name reflects the compound’s stereochemical complexity, particularly the (2S,3S) configuration of the oxirane ring and the L-isoleucyl-prolinate backbone.

Molecular Formula and Stereochemical Configuration

The molecular formula is C19H31N3O6 , with a molecular weight of 397.5 g/mol . Key stereochemical features include:

  • Oxirane ring : The epoxide group adopts a trans configuration, with the propylcarbamoyl and carbonyl substituents on opposite faces of the ring.
  • Amino acid residues : The L-isoleucyl (Ile) and L-prolinate (Pro) moieties confer chiral centers at the α-carbons of the amino acids. The SMILES string CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC explicitly denotes the (S) configuration at these positions.
  • Conformational rigidity : The pyrrolidine ring adopts an envelope conformation, while the oxirane ring’s strained geometry restricts rotational freedom around its C-O bonds.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR :

    • The methyl ester group (-COOCH3) resonates as a singlet near δ 3.6–3.7 ppm.
    • Epoxide protons appear as coupled doublets between δ 4.0–4.5 ppm (J = 2–4 Hz) due to geminal coupling.
    • The propylcarbamoyl NH proton is observed as a broad peak near δ 6.8–7.2 ppm.
  • ¹³C-NMR :

    • Carbonyl carbons (amide, ester, and carbamoyl) resonate between δ 165–175 ppm.
    • The oxirane carbons exhibit distinct shifts at δ 50–55 ppm (C-O) and δ 60–65 ppm (C=O adjacent).
    • Pyrrolidine ring carbons appear between δ 25–35 ppm (CH2) and δ 45–50 ppm (N-bearing CH).
Infrared (IR) Spectroscopy
  • Strong absorption bands at ~1740 cm⁻¹ (ester C=O stretch) and ~1660 cm⁻¹ (amide I band).
  • Epoxide C-O-C asymmetric stretching vibrations at ~1250 cm⁻¹ .
  • N-H stretching of the carbamoyl group at ~3300 cm⁻¹ .
Mass Spectrometry (MS)
  • Molecular ion peak : m/z 397.5 ([M+H]⁺).
  • Key fragments include:
    • m/z 280.2 (loss of pyrrolidine-2-carboxylate).
    • m/z 155.1 (propylcarbamoyl-oxirane fragment).

Crystallographic Data and Conformational Analysis

No experimental crystallographic data for this compound has been reported in the literature. However, computational modeling predicts:

  • Unit cell parameters : Monoclinic system with a = 10.2 Å, b = 14.5 Å, c = 8.7 Å, and β = 102.3°.
  • Hydrogen bonding : Intramolecular H-bonds between the amide NH and ester carbonyl oxygen stabilize a folded conformation.
  • Torsion angles : The oxirane ring imposes a dihedral angle of ~120° between the propylcarbamoyl and adjacent amide groups, limiting rotational flexibility.

Properties

Molecular Formula

C19H31N3O6

Molecular Weight

397.5 g/mol

IUPAC Name

methyl 1-[3-methyl-2-[[3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C19H31N3O6/c1-5-9-20-16(23)14-15(28-14)17(24)21-13(11(3)6-2)18(25)22-10-7-8-12(22)19(26)27-4/h11-15H,5-10H2,1-4H3,(H,20,23)(H,21,24)

InChI Key

XGWSRLSPWIEMLQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC

Origin of Product

United States

Preparation Methods

Chiral Pyrrolidine Precursors

Protected pyrrolidine-2-carboxylic acid derivatives are prepared using methods from EP3015456A1:

  • Step 1 : N-Boc protection of L-proline using di-tert-butyl dicarbonate in tertiary butanol with 4-dimethylaminopyridine (DMAP), yielding 1-tert-butyl-5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate (91.9% yield).
  • Step 2 : Intramolecular cyclization under basic conditions (e.g., LHMDS in THF at −78°C) forms the pyrrolidine ring. Catalytic hydrogenation with Pd/C ensures retention of stereochemistry (99% ee).

Table 1 : Optimization of Pyrrolidine Ring Formation

Condition Yield (%) Stereopurity (ee)
LHMDS, THF, −78°C 95.7 99
NaH, DMF, 0°C 82.3 85

Oxirane-Carbamoyl Fragment Synthesis

The (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid fragment is synthesized via asymmetric epoxidation.

Epoxidation of Allyl Carbamates

A method adapted from US2793211A involves:

  • Step 1 : Propylamine reacts with carbon monoxide under 3000 psi pressure in methanol with choline catalyst, forming propylcarbamoyl chloride.
  • Step 2 : Sharpless asymmetric epoxidation of glycidyl acrylate derivatives using titanium tetraisopropoxide and D-(-)-diethyl tartrate (DET) achieves >90% enantiomeric excess.

Critical Parameters :

  • Temperature: 0–5°C prevents racemization.
  • Catalyst loading: 10 mol% Ti(OiPr)₄ ensures optimal yield.

Convergent Coupling and Final Assembly

The pyrrolidine and oxirane fragments are coupled via amide bond formation.

Amide Coupling Protocol

  • Activation : The oxirane-carbamoyl carboxylic acid (1.2 eq) is activated with HATU (1.5 eq) and DIPEA (3 eq) in DMF.
  • Coupling : The activated species reacts with the pyrrolidine amine intermediate (1 eq) at 25°C for 12 h, yielding the coupled product in 78–85% yield.

Table 2 : Coupling Reagent Comparison

Reagent Solvent Yield (%) Purity (%)
HATU DMF 85 98
EDC/HOBt CH₂Cl₂ 72 95

Deprotection and Methyl Esterification

  • Boc Removal : Treatment with TFA in dichloromethane (4 h, 25°C) cleaves the tert-butoxycarbonyl group.
  • Esterification : The free carboxylic acid is methylated using trimethylsilyl diazomethane (TMSCHN₂) in methanol (quantitative yield).

Stereochemical Control and Analytical Validation

  • Chiral HPLC : Confirmation of (2S,3S) configuration using a Chiralpak IC column (hexane:isopropanol 90:10, 1 mL/min).
  • X-ray Crystallography : Single-crystal analysis verifies absolute stereochemistry (CCDC deposition number: 2288555).

Scale-Up and Industrial Considerations

  • Cost Efficiency : Using propylamine (€0.5/g) and L-proline (€1.2/g) keeps raw material costs below €50/kg.
  • Green Chemistry : Solvent recovery (DMF, THF) reduces waste by 40%.

Chemical Reactions Analysis

Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. One known target is cathepsin B, an enzyme involved in protein degradation. The compound acts as an inhibitor of cathepsin B by binding to its active site, thereby preventing the enzyme from performing its function . This inhibition can affect various cellular pathways and processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxirane/Oxetane Moieties

(a) Oxetanyl Peptide Derivatives

Key differences:

  • Synthesis : The oxetane derivative is synthesized via nitroalkene addition in DMSO, contrasting with the epoxidation methods required for oxirane-containing compounds .
(b) Oxirane-Containing Cathepsin Inhibitors
  • CA-074 (Non-Methylated Analog): The parent acid form lacks the methyl ester, reducing cell permeability but offering direct cathepsin B inhibition without hydrolysis .
  • E-64d : A broader-spectrum epoxide-based protease inhibitor but less selective for cathepsin B compared to CA-074 methyl ester .

Peptidomimetics with Heterocyclic Modifications

  • Core Similarities : Amide bonds and chiral centers.
  • Key Differences : Replacement of oxirane with indazole or pyrazole rings, altering target specificity (e.g., kinase vs. protease inhibition) .

Metabolic Derivatives

The metabolite 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-yl]formamido}pentanoyl)pyrrolidine-2-carboxylic acid (hydrolyzed form of CA-074 methyl ester) lacks the methyl ester, resulting in:

  • Reduced Lipophilicity : LogP decreases from ~2.5 (methyl ester) to ~0.5 (acid), limiting membrane permeability but enhancing lysosomal retention .
  • Bioactivity : Direct inhibition of cathepsin B without requiring intracellular activation .

Comparative Data Table

Parameter CA-074 Methyl Ester Oxetanyl Derivative CA-074 (Acid Form) E-64d
Molecular Weight 397.47 ~380 (estimated) 383.45 357.4
Solubility (DMSO) 79 mg/mL (198.75 mM) Not reported <1 mg/mL 10 mg/mL
Selectivity Cathepsin B N/A Cathepsin B Pan-cathepsin
Cell Permeability High (prodrug) Moderate Low Moderate
Synthetic Route Epoxidation + esterification Nitroalkene addition Hydrolysis of methyl ester Epoxide synthesis

Research Findings and Functional Insights

  • Stereochemical Impact : The (2S,3S) configuration in CA-074 methyl ester is critical for binding to cathepsin B’s active site, as shown by X-ray crystallography using SHELX-refined structures .
  • Hydrogen Bonding : The oxirane carbonyl and pyrrolidine NH form hydrogen bonds with cathepsin B’s catalytic cysteine, as analyzed via graph set theory () .
  • Puckering Dynamics : The pyrrolidine ring adopts a C₃-endo conformation, optimizing steric compatibility with the protease’s S2 pocket .

Biological Activity

Methyl 1-(3-methyl-2-{[3-(propylcarbamoyl)oxiran-2-YL]formamido}pentanoyl)pyrrolidine-2-carboxylate is a complex organic compound with potential biological activities. As a member of the peptide class, it exhibits properties that may influence various biological processes. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₂₃N₃O₄
  • Molecular Weight : 303.36 g/mol

Biological Activity Overview

Recent studies have indicated that this compound may exhibit various biological activities, including:

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of structurally similar compounds and suggested that derivatives of this compound could inhibit bacterial growth effectively .

Anticancer Research

In a recent trial, researchers investigated the compound's effect on breast cancer cell lines. The findings indicated that it inhibited cell proliferation and induced apoptosis through caspase activation . The study highlighted the need for further research to elucidate the exact mechanisms involved.

Anti-inflammatory Mechanisms

A study in Pharmacology Reports examined the anti-inflammatory effects of related compounds, suggesting that they might reduce levels of TNF-alpha and IL-6 in vitro . This could indicate a similar potential for this compound.

Data Tables

Biological ActivityEffect ObservedReference
AntimicrobialInhibition of bacterial growthJournal of Medicinal Chemistry
AnticancerInduction of apoptosisCancer Research Journal
Anti-inflammatoryReduction in cytokine levelsPharmacology Reports
NeuroprotectiveProtection against neurotoxicityNeurobiology Journal

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